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Abstract

This technical guide addresses the thermochemical properties of 4-chloro-2-nitroaniline, a
compound of interest in pharmaceutical and chemical research. A comprehensive search for
experimentally determined thermochemical data, including enthalpy of formation, entropy, heat
capacity, and Gibbs free energy of formation, was conducted. At the time of this publication,
specific quantitative thermochemical data for 4-chloro-2-nitroaniline is not available in the
public domain. However, this guide provides a detailed overview of the established
experimental protocols that are routinely employed to determine these crucial thermodynamic
parameters for similar aromatic nitro compounds. The methodologies described herein,
including rotating-bomb combustion calorimetry, Calvet microcalorimetry, and the Knudsen
effusion method, serve as a foundational reference for researchers seeking to characterize the
thermochemical profile of 4-chloro-2-nitroaniline. This document is intended to equip
researchers with the necessary knowledge to design and execute experiments to obtain these
vital data points, which are critical for understanding the compound's stability, reactivity, and
behavior in various chemical and biological systems.

Introduction

4-Chloro-2-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate
in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
A thorough understanding of its thermochemical properties is paramount for process
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development, safety assessment, and predicting its behavior in complex reaction pathways.
Thermochemical data provide fundamental insights into the energy landscape of a molecule,
governing its stability, formation, and potential for chemical transformation.

This guide outlines the standard experimental techniques utilized for the determination of key
thermochemical parameters. While specific values for 4-chloro-2-nitroaniline are not currently
available, the detailed protocols provided will enable researchers to acquire this essential
information.

Thermochemical Data

As of the date of this guide, a comprehensive search of scientific literature and databases did
not yield specific experimental values for the standard enthalpy of formation (AfH°), standard
molar entropy (S°), heat capacity (Cp), or Gibbs free energy of formation (AfG°) of 4-chloro-2-
nitroaniline.

To facilitate future research and data comparison, the following table summarizes the key
thermochemical parameters that would be determined through the experimental methods
described in this guide.
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Thermochemical

Experimental

Symbol Units
Parameter Method(s)
Rotating-Bomb
Standard Molar '
) Combustion
Enthalpy of Formation  AfH°(g) kJ-mol-1 ]
Calorimetry & Calvet
(9as) : .
Microcalorimetry
Standard Molar Rotating-Bomb
Enthalpy of Formation  AfH°(s) kJ-mol-* Combustion
(solid) Calorimetry
Calvet
Standard Molar ] ]
Microcalorimetry,
Enthalpy of AsubH° kJ-mol—1 ]
Knudsen Effusion
Sublimation
Method
Heat-Capacity
Standard Molar _
Se J-mol—1.K1 Calorimetry (from low
Entropy
temperature)
) Differential Scanning
Molar Heat Capacity )
(solid) Cp(s) J-mol-1-K-1 Calorimetry, Calvet
soli
Microcalorimetry
Knudsen Effusion
Vapor Pressure p Pa or kPa
Method
Gibbs Free Energy of Calculated from AfH®
AfG® kJ-mol-1

Formation

and S°

Experimental Protocols

The determination of the thermochemical data for compounds like 4-chloro-2-nitroaniline

requires precise and specialized experimental techniques. The following sections detail the

well-established methodologies for measuring the key thermodynamic properties of solid

organic compounds.

Rotating-Bomb Combustion Calorimetry
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This technique is the primary method for determining the standard molar enthalpy of formation
of organic compounds, particularly those containing elements like chlorine.

Objective: To measure the standard molar energy of combustion (AcU°®) of 4-chloro-2-
nitroaniline, from which the standard molar enthalpy of formation in the crystalline phase (AfH°
(s)) can be derived.

Methodology:

e Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of high-purity 4-chloro-2-
nitroaniline is prepared.

o Bomb Setup: The pellet is placed in a platinum crucible within a high-pressure stainless steel
vessel, known as a "bomb." A cotton fuse is attached to an ignition wire and placed in contact
with the sample.

o Absorbing Solution: A specific volume of a suitable absorbing solution (e.g., a solution of
arsenic trioxide or hydrazine dihydrochloride) is added to the bottom of the bomb to
guantitatively reduce the chlorine produced during combustion to chloride ions.

o Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3
MPa.

o Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a
calorimeter can. The calorimeter is placed in a jacket with a precisely controlled temperature.

o Combustion: The sample is ignited by passing an electric current through the ignition wire.
The temperature of the water in the calorimeter is monitored with high precision as it rises
due to the heat released by the combustion.

o Temperature Measurement: The temperature change is recorded until a steady final
temperature is reached.

¢ Analysis of Products: After combustion, the bomb is depressurized, and the liquid and
gaseous contents are analyzed to determine the completeness of combustion and to
quantify the amounts of nitric acid and hydrochloric acid formed.
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o Calculation: The energy of combustion is calculated from the corrected temperature rise and
the energy equivalent of the calorimeter (determined by calibrating with a standard
substance like benzoic acid). Corrections are made for the heat of formation of nitric acid
and the energy of combustion of the fuse wire. The standard enthalpy of formation is then
calculated using Hess's law.

Calvet Microcalorimetry

Calvet microcalorimetry is a versatile technique used to measure small heat effects, making it
ideal for determining enthalpies of sublimation.

Objective: To directly measure the standard molar enthalpy of sublimation (AsubH®) of 4-
chloro-2-nitroaniline at a specific temperature.

Methodology:

o Sample Introduction: A small, precisely weighed sample (a few milligrams) of 4-chloro-2-
nitroaniline is placed in a sample cell.

o Calorimeter Setup: The sample cell is introduced into the Calvet microcalorimeter, which
consists of a heat flux sensor that completely surrounds the sample cell, ensuring that all
heat exchanged is detected. A reference cell is used to compensate for any thermal
fluctuations.

o Sublimation: The sample is sublimated under a high vacuum or a flow of inert gas at a
constant temperature. The heat absorbed during the sublimation process is measured by the
thermopile detectors.

o Data Acquisition: The heat flow is recorded as a function of time, generating a peak. The
area under the peak is proportional to the total heat of sublimation.

o Calibration: The calorimeter is calibrated by electrical calibration (Joule effect) or by using a
substance with a known enthalpy of sublimation.

o Calculation: The enthalpy of sublimation is calculated from the integrated peak area and the
calibration constant.
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Knudsen Effusion Method

The Knudsen effusion method is a classic technique for determining the vapor pressure of
solids with low volatility.

Objective: To measure the vapor pressure of 4-chloro-2-nitroaniline as a function of
temperature, from which the enthalpy of sublimation can be derived using the Clausius-
Clapeyron equation.

Methodology:

o Sample Preparation: A small amount of crystalline 4-chloro-2-nitroaniline is placed in a
Knudsen cell, which is a small, thermostated container with a small orifice of known area.

e Vacuum System: The Knudsen cell is placed in a high-vacuum chamber.

o Effusion: The sample is heated to a series of constant temperatures. At each temperature,
molecules of the substance effuse through the orifice into the vacuum.

e Mass Loss Measurement: The rate of mass loss of the sample is measured precisely over a
known period. This is often done using a microbalance.

o Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated
from the rate of mass loss using the Knudsen equation: p = (Am/ (A_o * At)) * sqrt(2ntRT /
M) where Am is the mass loss, A_o is the area of the orifice, At is the time interval, R is the
ideal gas constant, and M is the molar mass of the substance.

o Enthalpy of Sublimation Calculation: The enthalpy of sublimation (AsubH°) is determined
from the slope of a plot of In(p) versus 1/T, according to the integrated form of the Clausius-
Clapeyron equation.

Visualization of Thermochemical Relationships

The following diagram illustrates the relationship between the key thermochemical properties of
4-chloro-2-nitroaniline and the experimental techniques used to determine them.
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Caption: Workflow for the experimental determination of thermochemical properties.

Conclusion

While specific, experimentally determined thermochemical data for 4-chloro-2-nitroaniline are
not currently available in the reviewed literature, this guide provides a comprehensive overview
of the standard and rigorous methodologies required for their determination. The detailed
protocols for rotating-bomb combustion calorimetry, Calvet microcalorimetry, and the Knudsen
effusion method offer a clear pathway for researchers to obtain the standard enthalpy of
formation, enthalpy of sublimation, and vapor pressure of this compound. The acquisition of
these data points is a critical step in building a complete physicochemical profile of 4-chloro-2-
nitroaniline, which will be invaluable for its application in drug development and other scientific
research areas. It is recommended that future work on this compound includes the
experimental determination of these fundamental properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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